1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone
CAS No.: 154615-31-3
Cat. No.: VC21097122
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154615-31-3 |
|---|---|
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | 1-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]ethanone |
| Standard InChI | InChI=1S/C6H10O2/c1-4(8)6-2-5(6)3-7/h5-7H,2-3H2,1H3/t5-,6+/m1/s1 |
| Standard InChI Key | UDEQWTRHJXJBOU-RITPCOANSA-N |
| Isomeric SMILES | CC(=O)[C@@H]1C[C@@H]1CO |
| SMILES | CC(=O)C1CC1CO |
| Canonical SMILES | CC(=O)C1CC1CO |
Introduction
Chemical Identity and Nomenclature
The compound 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone is a cyclopropane derivative with specific stereochemical designations. It is officially identified by the CAS Registry Number 154615-31-3, providing a unique identifier in chemical databases and literature . This molecule has several alternative names in chemical nomenclature:
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Ethanone, 1-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]-, rel-
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Ethanone, 1-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]-, rel- (9CI)
Molecular Identifiers
Various chemical identifiers help in the precise recognition and classification of this compound in databases and research literature:
Table 1: Chemical Identifiers of 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 154615-31-3 |
| InChIKey | UDEQWTRHJXJBOU-RITPCOANSA-N |
| InChI | InChI=1S/C6H10O2/c1-4(8)6-2-5(6)3-7/h5-7H,2-3H2,1H3/t5-,6+/m1/s1 |
| SMILES | OC[C@H]1C[C@H]1C(=O)C |
Physical and Chemical Properties
The physical and chemical properties of 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone reflect its molecular structure and functional groups. Available data shows it has a moderate molecular weight with a balance of polar and non-polar characteristics.
Basic Properties
Table 2: Basic Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.142 g/mol |
| Exact Molecular Weight | 114.068 g/mol |
| Heavy Atom Count | 8 |
| Complexity | 109 |
The compound contains six carbon atoms, ten hydrogen atoms, and two oxygen atoms, resulting in a relatively small molecular weight typical of simple organic molecules .
Structural Properties
The structural properties of this compound reflect its functional groups and three-dimensional arrangement:
Table 3: Structural Characteristics
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Number of Rotatable Bonds | 2 |
| Fraction of sp³ Hybridized Carbons | High (estimated) |
| Defined Stereogenic Centers | 2 |
The presence of both hydrogen bond donors and acceptors suggests this molecule can participate in hydrogen bonding interactions, potentially affecting its solubility and interactions with other molecules. The limited number of rotatable bonds indicates a relatively rigid structure, which could influence its conformational behavior .
Physicochemical Parameters
Several calculated parameters provide insight into the compound's physicochemical behavior:
Table 4: Physicochemical Parameters
| Parameter | Value |
|---|---|
| XLogP (Hydrophobic Parameter) | -0.4 |
| Topological Molecular Polar Surface Area | 37.3 Ų |
The negative XLogP value suggests the compound has hydrophilic character and would likely have good water solubility. The moderate polar surface area indicates a balance between polar and non-polar regions in the molecule, which could influence its membrane permeability if considered for biological applications .
Stereochemistry and Molecular Structure
The stereochemistry of 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone is a defining feature that distinguishes it from related compounds and potentially influences its chemical behavior.
Stereogenic Centers
The compound contains two stereogenic centers located at positions 1 and 2 of the cyclopropane ring. The specific stereochemical designation of (1R,2S) indicates:
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The carbon at position 1 (bearing the acetyl group) has the R configuration
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The carbon at position 2 (bearing the hydroxymethyl group) has the S configuration
This particular stereochemical arrangement results in a trans relationship between the acetyl and hydroxymethyl substituents on the cyclopropane ring .
Conformational Analysis
Related Compounds and Comparative Analysis
To better understand 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone, it is helpful to compare it with structurally related compounds that share similar chemical motifs.
Simple Cyclopropyl Ketones
The simplest structural relative is 1-cyclopropylethanone (cyclopropyl methyl ketone), which lacks the hydroxymethyl substituent. This compound has the molecular formula C₅H₈O and a molecular weight of 84.116 g/mol . The absence of the hydroxymethyl group results in:
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Reduced molecular weight
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No stereogenic centers
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Lower hydrophilicity
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Reduced hydrogen bonding capability
These differences would likely translate to different solubility profiles, reactivity patterns, and potentially different biological activities.
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